

Spectroscopic and Mechanistic Analysis of P516-0475: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of **P516-0475**, a novel chemical inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for **P516-0475** is not publicly available in the reviewed scientific literature, this guide offers a detailed summary of its known properties, expected spectroscopic characteristics based on its chemical structure, standardized protocols for experimental data acquisition, and a visualization of its mechanism of action within the relevant biological pathway.

Compound Overview

P516-0475 has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By inhibiting PepO, **P516-0475** stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression.[1][2] This activity makes **P516-0475** a valuable tool for studying streptococcal communication and a potential lead compound for the development of anti-infective therapies.

Table 1: Summary of Known Data for P516-0475



Property	Value	Source
CAS Number	1359627-33-0	[2]
Molecular Formula	C14H12FN5O	Inferred from structure
Molecular Weight	285.28 g/mol	Inferred from structure
Biological Activity	Uncompetitive inhibitor of endopeptidase PepO; inducer of Streptococcus Rgg2/3 quorum sensing.	[1][2]
IC50	10 μM for PepO inhibition	[2]

Predicted Spectroscopic Data

While the actual spectra are unavailable, the chemical structure of **P516-0475** allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Features for P516-0475



Spectroscopy	Predicted Features	
¹ H-NMR	- Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and triazolopyrazine ring systems A singlet for the methyl group protons Splitting patterns consistent with ortho-, meta-, and parasubstitution on the phenyl ring, influenced by the fluorine atom.	
¹³ C-NMR	- Multiple signals in the aromatic region (approx. 110-160 ppm) A signal for the carbonyl carbon (approx. 160-180 ppm) A signal for the methyl carbon.	
IR	- C=O stretching vibration (approx. 1680-1720 cm ⁻¹) C=N and C=C stretching vibrations in the aromatic rings (approx. 1450-1600 cm ⁻¹) C-H stretching vibrations (aromatic and aliphatic) (approx. 2900-3100 cm ⁻¹) C-F stretching vibration (approx. 1000-1400 cm ⁻¹).	
Mass Spec (ESI+)	- Expected [M+H]+ ion at m/z 286.10.	

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a small molecule such as **P516-0475**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- **P516-0475** sample (1-5 mg)
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)



- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Protocol:

- Accurately weigh 1-5 mg of P516-0475 and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
- Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **P516-0475**.

Materials and Equipment:

- P516-0475 sample (~1 mg)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula



Protocol:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid P516-0475 sample onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of P516-0475.

Materials and Equipment:

- P516-0475 sample (~0.1 mg)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Vials and syringes

Protocol:

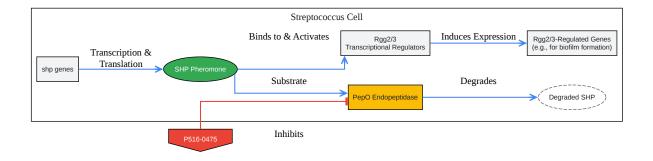
- Prepare a dilute solution of **P516-0475** (e.g., 1 μ g/mL) in a suitable solvent. A small amount of formic acid may be added to promote ionization in positive ion mode.
- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min) using a syringe pump.



- Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to obtain a stable and intense signal for the [M+H]⁺ ion.
- For fragmentation analysis (MS/MS), select the precursor ion ([M+H]+) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Signaling Pathway and Mechanism of Action

P516-0475 modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is crucial for regulating various cellular processes, including biofilm formation and virulence. The following diagram illustrates the logical flow of this signaling pathway and the intervention point of **P516-0475**.



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Caption: **P516-0475** inhibits the PepO endopeptidase, preventing the degradation of SHP pheromones and enhancing Rgg2/3-mediated gene expression.



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References

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